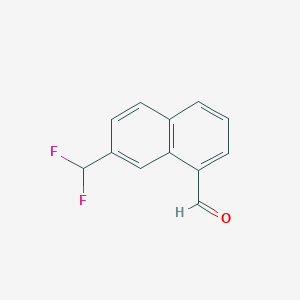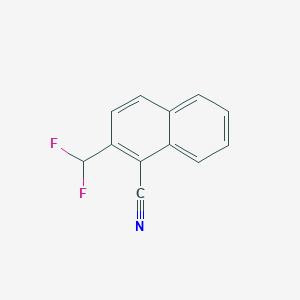
3-Hydroxy-2-methyl-1-phenylhexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methyl-1-phenylhexan-1-one is an organic compound with the molecular formula C13H18O2 It is characterized by a hydroxyl group (-OH) attached to the third carbon of a hexane chain, a methyl group (-CH3) on the second carbon, and a phenyl group (-C6H5) on the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-1-phenylhexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction of the resulting α,β-unsaturated ketone. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step may involve hydrogenation using a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production. The final product is often purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Formation of 3-oxo-2-methyl-1-phenylhexan-1-one.
Reduction: Formation of 3-hydroxy-2-methyl-1-phenylhexanol.
Substitution: Formation of 3-chloro-2-methyl-1-phenylhexan-1-one.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methyl-1-phenylhexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methyl-1-phenylhexan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group contributes to the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzymatic activities and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenylhexan-3-one: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.
3-Hydroxy-2-methylhexan-1-one: Lacks the phenyl group, affecting its aromatic properties and applications.
2-Methyl-1-phenylhexan-1-one:
Uniqueness: 3-Hydroxy-2-methyl-1-phenylhexan-1-one is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
81733-92-8 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3-hydroxy-2-methyl-1-phenylhexan-1-one |
InChI |
InChI=1S/C13H18O2/c1-3-7-12(14)10(2)13(15)11-8-5-4-6-9-11/h4-6,8-10,12,14H,3,7H2,1-2H3 |
InChI-Schlüssel |
YTMHKYDVBYQMHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C)C(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



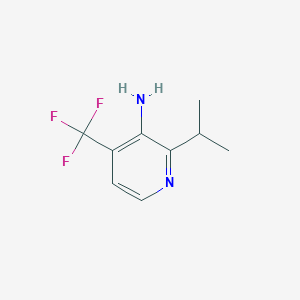
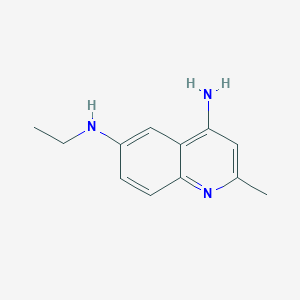



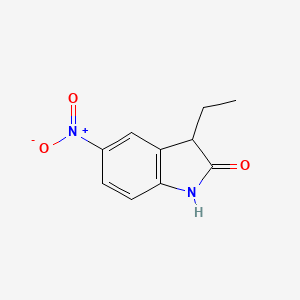
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)


